Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate
Overview
Description
Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a chemical compound with the molecular formula C12H13IO5 and a molecular weight of 364.13 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a complex structure with an ethyl ester group, a formyl group, an iodine atom, and a methoxy group attached to a phenoxy ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate typically involves multiple steps. One common method starts with the iodination of a methoxyphenol derivative, followed by formylation and esterification reactions. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the iodination step may use iodine and a suitable oxidizing agent, while the formylation can be achieved using formylating agents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate: Similar structure but different functional groups.
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate: Contains a pyrazole ring instead of a phenoxy ring.
3,4-Di(3-indolyl)-1H-pyrrole-2,5-dione: Features an indole ring system.
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWASNOLNDLDCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.